![molecular formula C8H9FNO3P B11762386 1-(Dimethylphosphoryl)-2-fluoro-4-nitrobenzene](/img/structure/B11762386.png)
1-(Dimethylphosphoryl)-2-fluoro-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Dimethylphosphoryl)-2-fluoro-4-nitrobenzene is an organic compound characterized by the presence of a dimethylphosphoryl group, a fluorine atom, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(Dimethylphosphoryl)-2-fluoro-4-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2-fluorobenzene followed by the introduction of the dimethylphosphoryl group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained with high purity.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods are designed to be scalable and efficient, allowing for the large-scale production of the compound for various applications.
Analyse Chemischer Reaktionen
1-(Dimethylphosphoryl)-2-fluoro-4-nitrobenzene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions to form different nitrogen-containing compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Dimethylphosphoryl)-2-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials and as a component in specialty chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(Dimethylphosphoryl)-2-fluoro-4-nitrobenzene include:
2-Fluoro-4-nitrobenzene: Lacks the dimethylphosphoryl group, making it less versatile in certain reactions.
1-(Dimethylphosphoryl)-4-nitrobenzene: Lacks the fluorine atom, which affects its reactivity and applications.
1-(Dimethylphosphoryl)-2-chloro-4-nitrobenzene: Contains a chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
Eigenschaften
Molekularformel |
C8H9FNO3P |
---|---|
Molekulargewicht |
217.13 g/mol |
IUPAC-Name |
1-dimethylphosphoryl-2-fluoro-4-nitrobenzene |
InChI |
InChI=1S/C8H9FNO3P/c1-14(2,13)8-4-3-6(10(11)12)5-7(8)9/h3-5H,1-2H3 |
InChI-Schlüssel |
KMKRMZVBKNWCFG-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)C1=C(C=C(C=C1)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.